Cas no 849035-98-9 (Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1))

Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) is a chemically synthesized compound featuring a piperidine core substituted with a 3-(trifluoromethyl)phenylsulfonyl group, in its hydrochloride salt form. This structure imparts enhanced solubility and stability, making it suitable for various research and pharmaceutical applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, while the sulfonyl moiety offers potential reactivity for further derivatization. The hydrochloride salt ensures improved handling and storage characteristics. This compound is primarily utilized in medicinal chemistry as an intermediate for developing biologically active molecules, particularly in CNS-targeted therapies or enzyme inhibition studies, due to its structural versatility and favorable physicochemical properties.
Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) structure
849035-98-9 structure
Product Name:Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1)
CAS No:849035-98-9
MF:C12H15ClF3NO2S
MW:329.766211748123
MDL:MFCD04039237
CID:716651
PubChem ID:2782725
Update Time:2025-05-23

Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1)
    • 4-[3-(trifluoromethyl)phenyl]sulfonylpiperidine,hydrochloride
    • 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride
    • 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidinehydrochloride
    • 4-{3-(Trifluoromethyl)phenyl]sulphonyl}piperidine hydrochloride
    • 4-[3-(trifluoromethyl)benzenesulfonyl]piperidine hydrochloride
    • 4-[3-(trifluoromethyl)phenyl]sulfonylpiperidine;hydrochloride
    • 4-{[3-(trifluoromethyl)benzene]sulfonyl}piperidine hydrochloride
    • 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1)
    • SCHEMBL1498338
    • 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride, AldrichCPR
    • DTXSID10382243
    • 4-([3-(trifluoromethyl)phenyl]sulfonyl)-piperidine hydrochloride
    • MFCD04039237
    • 4-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine hydrochloride
    • 4-(3-(trifluoromethyl)phenylsulfonyl)piperidine hydrochloride
    • 4-piperidine hydrochloride
    • 4-(3-[(trifluoromethyl)phenyl]sulphonyl)piperidine hydrochloride
    • 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride
    • 849035-98-9
    • 4-((3-(trifluoromethyl)phenyl)sulfonyl)piperidinehydrochloride
    • 4-[[3-(trifluoromethyl)phenyl]sulfonyl]piperidine hydrochloride
    • CS-0456193
    • AKOS015849847
    • 4-([3-(trifluoromethyl)phenyl]sulfonyl)piperidine hydrochloride
    • MDL: MFCD04039237
    • Inchi: 1S/C12H14F3NO2S.ClH/c13-12(14,15)9-2-1-3-11(8-9)19(17,18)10-4-6-16-7-5-10;/h1-3,8,10,16H,4-7H2;1H
    • InChI Key: IVFPOQYLPREKGF-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC=C(C(F)(F)F)C=1)(C1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 329.04600
  • Monoisotopic Mass: 329.0464121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • PSA: 54.55000
  • LogP: 4.44270

Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:849035-98-9)Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1)
Order Number:A1181443
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:47
Price ($):2032.0
Email:sales@amadischem.com

Additional information on Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1)

Introduction to Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) and Its Significance in Modern Chemical Biology

Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1), with the CAS number 849035-98-9, is a compound of significant interest in the field of chemical biology. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and therapeutic development. The unique structural features of this molecule, particularly the presence of a trifluoromethyl group and a sulfonyl moiety, contribute to its distinct chemical properties and biological activities.

The Piperidine core is a six-membered heterocyclic amine that is widely recognized for its role in the synthesis of various biologically active compounds. Its nitrogen atom can form hydrogen bonds, making it a valuable component in the design of pharmacophores. The introduction of the 4-[[3-(trifluoromethyl)phenyl]sulfonyl] group into the piperidine ring significantly enhances the molecule's interaction with biological targets. This modification imparts additional electronic and steric properties that can be exploited for therapeutic purposes.

The trifluoromethyl group is a well-documented pharmacophore that influences the metabolic stability, lipophilicity, and binding affinity of molecules. Its presence often enhances the bioavailability and efficacy of drug candidates. In contrast, the sulfonyl group is known for its ability to increase water solubility and improve binding interactions with biological targets. The combination of these two groups in Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) creates a molecule with a balanced set of properties that make it an attractive candidate for further investigation.

In recent years, there has been growing interest in the development of novel compounds based on piperidine scaffolds for their potential applications in treating various diseases. For instance, piperidine derivatives have been explored as inhibitors of enzymes involved in cancer progression, such as kinases and proteases. The structural features of Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1), particularly its ability to interact with these enzymes through hydrogen bonding and hydrophobic interactions, make it a promising candidate for such applications.

Moreover, the compound's hydrochloride salt form enhances its solubility in aqueous solutions, which is crucial for pharmaceutical formulations. This solubility profile makes it more suitable for oral administration or incorporation into intravenous formulations. The hydrochloride form also improves the stability of the compound during storage and transportation, ensuring its efficacy remains uncompromised.

The synthesis of Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group typically involves fluorination reactions using specialized reagents. These reactions must be carefully optimized to avoid side products that could compromise the compound's integrity.

The sulfonylation step is another critical aspect of the synthesis. This step often involves reacting a halogenated derivative of piperidine with a sulfonylating agent in the presence of a catalyst. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of this transformation. Recent advances in catalytic systems have enabled more efficient and environmentally friendly sulfonylation reactions.

In terms of biological activity, preliminary studies on Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) have shown promising results in vitro. The compound has demonstrated inhibitory activity against several target enzymes relevant to cancer therapy. These findings are supported by computational modeling studies that predict favorable binding interactions between the compound and its target proteins.

The trifluoromethyl group plays a crucial role in these interactions by enhancing binding affinity through steric hindrance and electronic effects. The sulfonyl group contributes by forming hydrogen bonds with key residues in the active site pocket of the target enzyme. These interactions are critical for achieving high selectivity and efficacy.

Ongoing research aims to further explore the therapeutic potential of this compound by conducting detailed pharmacological studies. These studies will investigate its mechanism of action, pharmacokinetic properties, and potential side effects. Additionally, preclinical studies are planned to assess its safety and efficacy in animal models before moving to human clinical trials.

The development of Piperidine derivatives like Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) represents an important advancement in medicinal chemistry. These compounds offer a unique combination of structural features that make them highly suitable for drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play a significant role in future treatments.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:849035-98-9)Piperidine,4-[[3-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1)
A1181443
Purity:99%
Quantity:25g
Price ($):2032.0
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